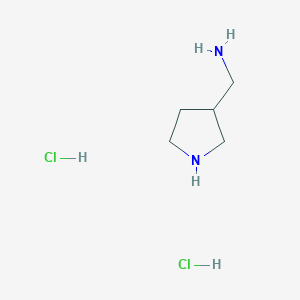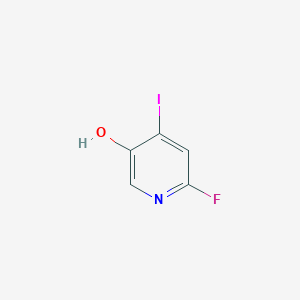
4-(oxiran-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(oxiran-2-yl)pyridine” is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
“this compound” is a liquid . Its molecular weight is 121.14 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources .科学的研究の応用
4-(Oxiran-2-yl)pyridine is widely used in scientific research, particularly in the fields of organic synthesis, materials science, and pharmaceuticals. It has been used as a starting material in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and drugs. It is also used as a reagent in the synthesis of peptides and peptidomimetics. Furthermore, it has been used in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors, and as a building block in the synthesis of fluorescent probes.
作用機序
The mechanism of action of 4-(oxiran-2-yl)pyridine is not well understood. However, it is believed to act as a nucleophile in chemical reactions, reacting with electrophilic compounds to form covalent bonds. Additionally, it is believed to act as a catalyst in certain reactions, speeding up the reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be non-toxic and non-irritating to the skin, eyes, and mucous membranes. It is also believed to have low bioavailability, meaning it is not readily absorbed by the body.
実験室実験の利点と制限
4-(Oxiran-2-yl)pyridine has several advantages and limitations for use in laboratory experiments. The main advantage is its versatility, as it can be used as a starting material in a variety of synthetic reactions. Additionally, it is a relatively inexpensive and readily available compound. However, it is also highly reactive and can be difficult to handle in the laboratory. Furthermore, it is not very soluble in common solvents, making it difficult to use in solution-based reactions.
将来の方向性
There are several potential future directions for the use of 4-(oxiran-2-yl)pyridine. One potential area of research is the use of this compound as a building block in the synthesis of novel compounds, such as peptides, peptidomimetics, and fluorescent probes. Additionally, it could be used as a starting material for the synthesis of new drugs and materials. Finally, it could be used in the development of new catalysts for organic synthesis.
合成法
4-(Oxiran-2-yl)pyridine can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and oxidation reactions. The most common method is a condensation reaction of an aldehyde or ketone with a pyridine derivative, such as 4-chloropyridine or 4-nitropyridine. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is typically carried out at a temperature of around 100-150°C. The product is then isolated and purified by recrystallization.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 4-(oxiran-2-yl)pyridine can be achieved through a two-step process involving the reaction of pyridine with epichlorohydrin followed by ring-opening of the resulting epoxide with sodium hydroxide.", "Starting Materials": [ "Pyridine", "Epichlorohydrin", "Sodium hydroxide", "Water", "Organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Pyridine is reacted with epichlorohydrin in the presence of a base catalyst (e.g. sodium hydroxide) and an organic solvent (e.g. dichloromethane) to form 4-(chloromethyl)pyridine.", "Step 2: The resulting 4-(chloromethyl)pyridine is then treated with sodium hydroxide in water to open the epoxide ring and form 4-(oxiran-2-yl)pyridine." ] } | |
CAS番号 |
34064-35-2 |
分子式 |
C7H7NO |
分子量 |
121.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




